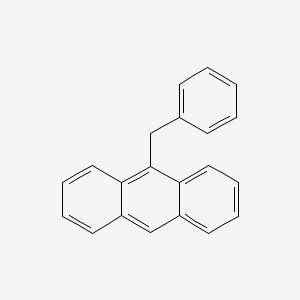

9-Benzylanthracene

Description

Structure

3D Structure

Properties

CAS No. |

1498-71-1 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

9-benzylanthracene |

InChI |

InChI=1S/C21H16/c1-2-8-16(9-3-1)14-21-19-12-6-4-10-17(19)15-18-11-5-7-13-20(18)21/h1-13,15H,14H2 |

InChI Key |

OMKKTUHEEREHJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Benzylanthracene

Established Synthetic Pathways for 9-Benzylanthracene

Direct Synthesis Routes

The direct synthesis of this compound can be achieved through several established methods. One common approach involves the reaction of anthracene (B1667546) with benzyl (B1604629) chloride. This reaction can be catalyzed by various agents to facilitate the benzylation at the 9-position of the anthracene core.

Another direct route is the cross-coupling of benzylic alcohols with aryl halides. For instance, the reaction of 2-naphthylmethanol with a suitable phenylboronic acid derivative, catalyzed by a bifunctional catalyst like alumina (B75360) grafted SBA-15, can yield diarylmethanes, a class of compounds that includes this compound. rsc.org

Furthermore, 9-bromoanthracene (B49045) serves as a valuable precursor for the synthesis of 9-substituted anthracene derivatives. lookchem.com Through a Negishi coupling reaction, 9-bromoanthracene can be reacted with a benzyl organozinc reagent in the presence of a palladium catalyst to produce this compound. lookchem.com This method offers a versatile and efficient pathway to the target compound. lookchem.com

A general procedure for the synthesis of this compound involves the reaction of 9-bromoanthracene with benzylmagnesium chloride in the presence of a suitable catalyst in an appropriate solvent like tetrahydrofuran. The reaction mixture is typically heated to ensure the completion of the reaction.

Table 1: Comparison of Direct Synthetic Routes for this compound

| Reactants | Catalyst/Reagent | Key Features | Reference |

| Anthracene, Benzyl Chloride | Lewis Acids | Classic Friedel-Crafts alkylation | researchgate.netchemijournal.com |

| 2-Naphthylmethanol, Phenylboronic acid | Alumina grafted SBA-15 | Bifunctional catalysis | rsc.org |

| 9-Bromoanthracene, Benzyl organozinc | Palladium complex | Negishi coupling, high yield | lookchem.com |

| 9-Bromoanthracene, Benzylmagnesium chloride | Not specified | Grignard-based coupling | lookchem.com |

Catalytic Approaches (e.g., Friedel-Crafts Benzylation with Clay Mineral Catalysts)

The Friedel-Crafts benzylation of anthracene represents a significant catalytic approach for synthesizing this compound. Clay minerals have emerged as effective and environmentally benign catalysts for this reaction, offering an alternative to traditional Lewis acids like aluminum chloride. researchgate.netpjsir.org

Pakistani clay minerals, particularly those containing transition metals like iron and titanium, have demonstrated catalytic activity in the benzylation of various aromatic compounds, including anthracene. researchgate.netpjsir.org These clay catalysts, when activated, can facilitate the reaction between anthracene and benzyl chloride to yield benzylanthracene. researchgate.net The use of these natural clays (B1170129) is advantageous due to their low cost, ease of handling, and reduced environmental impact. pjsir.org

Montmorillonite clays, especially those exchanged with Fe(III) ions, are known to be effective for Friedel-Crafts reactions. pjsir.org The catalytic activity of these clays is attributed to their acidic sites, which are generated upon activation. These sites promote the formation of the benzyl carbocation, which then attacks the electron-rich anthracene ring. Studies have shown that the benzylation of anthracene can lead to the formation of benzylanthracene, which may further dimerize during the reaction. researchgate.net

Table 2: Clay Mineral Catalysts in Friedel-Crafts Benzylation

| Clay Type | Activating Metal Ions | Substrates | Outcome | Reference |

| Pakistani Kaolinitic Clay | Fe, Ti | Anthracene, Benzyl Chloride | Formation of benzylanthracene | researchgate.netpjsir.org |

| Montmorillonite | Fe(III) | Aromatic compounds, Benzyl Chloride | Effective for Friedel-Crafts alkylation | pjsir.org |

| K10 Montmorillonite | Transition Metal Cations | Benzene (B151609), Benzyl Chloride | High yield of benzylation products | chemijournal.com |

Advanced Strategies for this compound Derivatization

Synthesis of Anthracene-9-carboxamide Derivatives (e.g., N-Benzylanthracene-9-carboxamide)

The derivatization of the anthracene core at the 9-position allows for the synthesis of a variety of functional molecules. One such derivatization is the formation of anthracene-9-carboxamides. N-benzylanthracene-9-carboxamide is a key example, synthesized through the condensation of 9-anthracenecarboxylic acid and benzylamine. rsc.orgrsc.org

The synthesis typically involves activating the carboxylic acid group of 9-anthracenecarboxylic acid, followed by the addition of benzylamine. rsc.orgsemanticscholar.org This amide bond formation leads to the desired N-benzylanthracene-9-carboxamide. rsc.orgrsc.org The resulting compound exhibits interesting photophysical properties, and its structure has been confirmed through techniques like X-ray crystallography. rsc.orgrsc.org These carboxamide derivatives are valuable for their potential applications in materials science, particularly in the development of fluorescent materials. rsc.org

Table 3: Synthesis of N-Benzylanthracene-9-carboxamide

| Starting Material | Reagent | Product | Key Reaction | Reference |

| 9-Anthracenecarboxylic acid | Benzylamine | N-Benzylanthracene-9-carboxamide | Condensation/Amide bond formation | rsc.orgrsc.org |

Incorporation into Extended Conjugated Systems (e.g., Viologen Derivatives with 9,10-Diethynylanthracene (B3111712) Core)

The anthracene scaffold, particularly when functionalized at the 9 and 10 positions, can be incorporated into larger, extended conjugated systems. A notable example is the synthesis of viologen derivatives featuring a 9,10-diethynylanthracene core. mdpi.comresearchgate.net Viologens, which are quaternary 4,4'-bipyridinium salts, are known for their interesting electrochemical and electrochromic properties. mdpi.comrsc.org

The synthesis of these extended viologens involves a multi-step process. mdpi.com A key step is the Sonogashira coupling of a protected ethynyl (B1212043) group to the 9 and 10 positions of an anthracene derivative. Subsequent deprotection and coupling with a pyridyl derivative, followed by quaternization with a benzyl group, leads to the final extended viologen structure. mdpi.com These molecules, with their extended π-conjugation, exhibit intense light absorption and are potential candidates for applications in optoelectronics. mdpi.comresearchgate.net

Table 4: Synthesis of Viologen with 9,10-Diethynylanthracene Core

| Core Structure | Key Functional Groups | Synthetic Strategy | Potential Application | Reference |

| 9,10-Diethynylanthracene | Pyridinium salts, Benzyl groups | Sonogashira coupling, Quaternization | Optoelectronics | mdpi.comresearchgate.net |

Polymerization Strategies (e.g., Fluorinated Polyimides Derived from Substituted Benzylanthracene Diamines)

Derivatives of this compound can serve as monomers in the synthesis of high-performance polymers, such as fluorinated polyimides. researchgate.net These polymers are known for their excellent thermal stability, good mechanical properties, and low dielectric constants, making them suitable for applications in electronics. researchgate.nettitech.ac.jp

A synthetic strategy involves the preparation of a diamine monomer containing the benzylanthracene unit. For instance, 9,10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy)benzyl]anthracene can be synthesized and subsequently polymerized with various commercially available dianhydrides. researchgate.net The polymerization typically proceeds through a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to yield the final polyimide. nih.gov The incorporation of fluorine atoms into the polymer backbone, often through the use of fluorinated monomers, can enhance properties like solubility and lower the dielectric constant. titech.ac.jpbeilstein-journals.org

Table 5: Fluorinated Polyimides from Benzylanthracene Diamines

| Diamine Monomer | Dianhydride | Polymerization Method | Key Polymer Properties | Reference |

| 9,10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy)benzyl]anthracene | 6FDA, ODPA, etc. | Two-step polycondensation (thermal imidization) | High thermal stability, good solubility | researchgate.net |

| 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | PMDA, BTDA, 6FDA | Two-step polycondensation | Low water absorption, low dielectric constant | researchgate.net |

Chemical Derivatization of this compound

Once synthesized, this compound can undergo further chemical transformations to introduce new functional groups, which can modulate its electronic and physical properties.

The reaction of this compound with bromine leads to substitution at the 10-position, yielding 10-bromo-9-benzylanthracene. rsc.org Research has shown that further bromination of this product is sluggish and tends to result in addition rather than further substitution, potentially forming a tetrabromide adduct. rsc.org This is in contrast to some other substituted anthracenes where further substitution occurs more readily. For example, 9-benzyl-2-methylanthracene also undergoes bromination to give 10-bromo-9-benzyl-2-methylanthracene. rsc.org

The oxidation of this compound has been studied, revealing that the reaction pathway can be influenced by the oxidizing agent and conditions. Electron-transfer oxidation of this compound by iron(III) perchlorate (B79767) in acetonitrile (B52724) results in ring oxidation to produce 10-benzyl-10-hydroxy-9(10H)-anthracenone. oup.comvt.edu The reaction proceeds via the formation of a radical cation, which then undergoes a disproportionation reaction to form a dication. This dication is subsequently attacked by water, leading to the final oxygenated product. oup.comvt.edu

This compound can participate in cycloaddition reactions. For instance, it has been shown to undergo a (4+3) cycloaddition with α,α'-dibromoketones under zinc-copper couple and trimethylsilyl (B98337) chloride conditions to yield seven-membered ring systems. vulcanchem.com The anthracene core acts as the 4π component in this reaction.

Intramolecular C-H Functionalization for Analogous Structures

While direct intramolecular C-H functionalization on this compound itself is not extensively reported, the broader field of C-H activation on anthracene derivatives provides significant insights into potential synthetic pathways for analogous and more complex structures. These methods, often catalyzed by transition metals like rhodium and palladium, offer powerful tools for creating intricate polycyclic aromatic systems.

Rhodium(III)-catalyzed oxidative coupling reactions have been successfully applied to anthracene-9-carboxylic acid derivatives. acs.orgacs.orgnih.gov For example, the reaction of an anthracene-9-carboxamide with an electron-deficient olefin, using a cationic rhodium(III) catalyst and a copper(II) oxidant, results in selective monoalkenylation at the peri-position (C1) of the anthracene core. acs.orgacs.orgnih.gov This process involves the directing group (the amide) facilitating the C-H activation at the adjacent peri-position to form a rhodacycle intermediate. acs.org

Palladium-catalyzed C-H activation has also been a fruitful area of research for functionalizing aromatic systems, including those analogous to this compound. beilstein-journals.orgnih.govbeilstein-journals.org For instance, a palladium(II)-catalyzed tandem transformation involving a carboxyl-directed C-H alkenylation, a secondary C-H activation, and intramolecular C-C bond formation has been used to generate substituted anthracenes from diphenyl carboxylic acids and acrylates. beilstein-journals.org Another palladium-catalyzed method involves the C-H arylation of o-tolualdehydes with aryl iodides to synthesize substituted anthracenes. beilstein-journals.org These examples demonstrate the potential for developing intramolecular C-H functionalization strategies for derivatives of this compound, which could lead to novel, complex polycyclic aromatic structures.

Table 2: C-H Functionalization of Anthracene Analogs This table is interactive. Click on the headers to sort.

| Substrate | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Anthracene-9-carboxamide | [RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂ | Electron-deficient olefins | 1-Alkenylanthracene-9-carboxamide | acs.orgacs.org |

| Diphenyl carboxylic acids | Pd(II) | Acrylates | Substituted anthracenes | beilstein-journals.org |

| o-Tolualdehyde | Palladium / Silver oxidant | Aryl iodides | Substituted anthracenes | beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 9-Benzylanthracene, offering precise information about the hydrogen and carbon environments within the molecule.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound.

The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the anthracene (B1667546) core and the benzyl (B1604629) group, as well as the characteristic methylene (B1212753) bridge protons. The anthracene protons typically appear in the aromatic region between 7.0 and 9.0 ppm. The methylene protons (-CH₂-) connecting the two aromatic systems give rise to a singlet, whose chemical shift is indicative of its proximity to the deshielding aromatic rings.

Detailed ¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum shows distinct signals for the quaternary and protonated carbons of both the anthracene and benzyl moieties. The chemical shifts are influenced by the electronic environment, allowing for the assignment of each carbon atom to its specific position in the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.413 | s | 1H | Anthracene H-10 |

| 8.22 | m | 2H | Anthracene H-4, H-5 |

| 8.03 | d | 2H | Anthracene H-1, H-8 |

| 7.45 | m | 4H | Anthracene H-2, H-3, H-6, H-7 |

| 7.25 | m | 5H | Benzyl aromatic protons |

| 5.00 | s | 2H | Methylene (-CH₂-) protons |

Note: Assignments are based on typical chemical shift ranges and may vary slightly based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 140.5 | Benzyl C1' (quaternary) |

| 131.5 | Anthracene C-9 (quaternary) |

| 131.0 | Anthracene C-4a, C-10a (quaternary) |

| 129.0 | Anthracene C-8a, C-9a (quaternary) |

| 128.8 | Benzyl C3'/C5' |

| 128.3 | Benzyl C2'/C6' |

| 126.8 | Anthracene C-2, C-3, C-6, C-7 |

| 126.0 | Benzyl C4' |

| 125.2 | Anthracene C-1, C-4, C-5, C-8 |

| 124.9 | Anthracene C-10 |

| 38.0 | Methylene (-CH₂-) |

Note: These are predicted values; experimental values may differ.

Two-dimensional NMR experiments provide deeper insights into the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the anthracene rings and within the benzyl ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to. huji.ac.il This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying the connectivity around quaternary (non-protonated) carbons. For instance, correlations from the methylene protons to the C-9 of anthracene and the C-1' of the benzyl group would definitively establish the link between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. kvdcnrt.com A key application for this compound would be the observation of a NOE correlation between the methylene bridge protons and the protons at the 1 and 8 positions of the anthracene core, confirming the spatial proximity and orientation of the benzyl group relative to the anthracene plane. kvdcnrt.comresearchgate.net

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful but insensitive experiment shows direct carbon-carbon correlations (¹Jcc). huji.ac.illibretexts.org It can be used to trace the entire carbon skeleton of the molecule, providing definitive proof of the C-C bond network within the anthracene and benzyl frameworks. huji.ac.illibretexts.orgljmu.ac.uk

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns. kvdcnrt.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. measurlabs.comazolifesciences.com This precision allows for the determination of the exact elemental formula of the compound. measurlabs.comresearchgate.net For this compound (C₂₁H₁₆), the expected monoisotopic mass is 268.1252 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. researchgate.netbohrium.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆ | nih.gov |

| Monoisotopic Mass | 268.125200510 Da | nih.gov |

| Molar Mass | 268.4 g/mol | nih.gov |

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound can undergo fragmentation. Analyzing these fragments helps to confirm the structure. A primary fragmentation pathway involves the cleavage of the benzylic C-C bond, which is relatively weak. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and an anthracenyl radical cation or related fragments. Another significant peak would be observed at m/z 178, corresponding to the anthracene cation radical. The molecular ion peak [M]⁺ at m/z 268 and a peak at [M-1]⁺ (m/z 267) due to the loss of a hydrogen atom are also expected to be prominent. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of the molecule with ultraviolet and visible light, providing information about its electronic structure and photophysical properties.

Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of anthracene derivatives is characterized by highly structured absorption bands. This compound is expected to show strong absorption in the UV region, with multiple vibronic bands characteristic of the anthracene chromophore. The substitution at the 9-position can cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted anthracene.

Emission Spectroscopy (Fluorescence): Anthracene and its derivatives are known for their strong fluorescence. beilstein-journals.org Upon excitation at an appropriate wavelength, this compound exhibits characteristic fluorescence emission. The emission spectrum often appears as a partial mirror image of the absorption spectrum and also displays vibronic structure. The position of the emission maximum (λem) and the fluorescence quantum yield are key parameters that characterize its emissive properties. For instance, the related compound 9,10-bis(phenylethynyl)anthracene (B116448) is known for its high quantum yield.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy anti-bonding orbitals (π* orbitals). The resulting spectrum is characterized by a series of absorption bands, each corresponding to a specific electronic transition.

The absorption spectrum of the parent anthracene molecule exhibits distinct vibronic structures. However, substitution at the 9-position, as in this compound, can influence the electronic properties of the anthracene core. Studies on related 9,10-disubstituted anthracenes, such as 9,10-bis(perfluorobenzyl)anthracene, have shown that substitution can lead to a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted anthracene. nih.gov This shift is indicative of a change in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected UV-Visible Absorption Characteristics of this compound in Cyclohexane (B81311).

| Transition | Approximate Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| ¹Lₐ ← ¹A | 300 - 400 | High |

| ¹Lₑ ← ¹A | 300 - 400 | Moderate |

| ¹Bₑ ← ¹A | < 300 | Very High |

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited state of a molecule after it has absorbed light. Upon excitation, this compound will transition to an excited singlet state (S₁) and can then relax to the ground state (S₀) by emitting a photon.

Steady-State Fluorescence:

The steady-state fluorescence spectrum of this compound is expected to be a mirror image of its absorption spectrum, showing characteristic vibronic bands. The position of the emission maximum (λₑₘ) and the fluorescence quantum yield (Φբ) are important parameters. The quantum yield represents the efficiency of the fluorescence process. For comparison, the fluorescence quantum yield of unsubstituted anthracene is approximately 0.27 in ethanol (B145695) and 0.36 in cyclohexane. For 9,10-diphenylanthracene (B110198), a related compound, the quantum yield is significantly higher, approaching 1.0 in cyclohexane. A study on 9,10-bis(perfluorobenzyl)anthracene reported a high photoluminescence quantum yield of 0.85 in cyclohexane, along with a loss of the vibronic structure in the emission spectrum, resulting in a broader emission band. nih.govresearchgate.net This suggests that the benzyl substitution in this compound could potentially lead to a high fluorescence quantum yield.

Time-Resolved Fluorescence:

Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time after pulsed excitation, providing the fluorescence lifetime (τբ). The lifetime is the average time the molecule spends in the excited state before returning to the ground state. For many anthracene derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.govedinst.com The fluorescence lifetime can be influenced by the solvent and the presence of quenchers.

Table 2: Representative Photophysical Data for Anthracene and a Related Derivative.

| Compound | Solvent | Emission Maxima (λₑₘ, nm) | Quantum Yield (Φբ) | Fluorescence Lifetime (τբ, ns) |

|---|---|---|---|---|

| Anthracene | Cyclohexane | ~380, 400, 425 | 0.36 | ~4-5 |

| 9,10-bis(perfluorobenzyl)anthracene | Cyclohexane | 416 nih.gov | 0.85 nih.govresearchgate.net | Not Specified |

Circularly Polarized Luminescence (CPL) Spectroscopy for Chiral Photophysics

Circularly polarized luminescence (CPL) spectroscopy is a powerful technique for studying the photophysics of chiral molecules. It measures the differential emission of left- and right-circularly polarized light from a chiral fluorophore in its excited state. While this compound itself is achiral, CPL can be induced in anthracene derivatives through several strategies.

One approach involves the synthesis of chiral derivatives. For instance, BN-embedded anthracenes with chiral side chains have been developed for the detection of ultraviolet circularly polarized light. rsc.org Another method is to induce chirality through non-covalent interactions. For example, the complexation of achiral anthracene derivatives with γ-cyclodextrin has been shown to result in CPL-active molecules that exhibit excimer emission in the solid state. rsc.org This induced CPL arises from the chiral environment provided by the cyclodextrin (B1172386) host. Therefore, while this compound is not inherently chiral, it could potentially be made CPL-active through the introduction of a chiral center in the benzyl group or by forming inclusion complexes with chiral hosts.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. libretexts.org Radical ions of this compound can be generated through chemical or electrochemical oxidation or reduction. The ESR spectrum provides information about the g-factor and hyperfine coupling constants (hfs), which reveal details about the electronic structure and the distribution of the unpaired electron density within the radical.

Studies on the anion and cation radicals of the structurally similar 9-phenylanthracene (B14458) and 9,10-diphenylanthracene have been reported. utexas.eduutexas.edu For the 9,10-diphenylanthracene radical anion, hyperfine coupling constants have been assigned to the protons on the anthracene core and the phenyl rings. utexas.edu The analysis of the ESR spectra of the anthracene radical cation in concentrated sulfuric acid has provided insights into the hyperfine pattern, which is attributed to the delocalization of the π-electron in the fused rings. nih.gov The formation of a dimer product via a radical intermediate has also been observed. nih.gov For this compound radical ions, it would be expected that the unpaired electron is primarily delocalized over the anthracene ring system. The protons of the benzyl group, particularly the methylene protons, would also exhibit hyperfine coupling, providing information about the extent of spin delocalization onto this substituent.

Table 3: Representative Hyperfine Coupling Constants for the Anthracene Radical Cation.

| Position | Number of Protons | Hyperfine Coupling Constant (Gauss) |

|---|---|---|

| 9, 10 | 2 | ~6.5 |

| 1, 4, 5, 8 | 4 | ~3.0 |

| 2, 3, 6, 7 | 4 | ~1.5 |

Data is for the unsubstituted anthracene radical cation and serves as a reference. nih.gov

Transient Absorption (TA) Spectroscopy for Excited State Intermediates and Dynamics

Transient absorption (TA) spectroscopy is a pump-probe technique used to study short-lived excited state species and their dynamics. An initial laser pulse (pump) excites the sample, and a subsequent pulse (probe) monitors the changes in absorption as a function of time and wavelength. This allows for the characterization of excited singlet states (S₁), triplet states (T₁), and radical ions.

For anthracene and its derivatives, TA spectroscopy can reveal processes such as intersystem crossing (ISC) from the S₁ to the T₁ state and the subsequent decay of the triplet state. The TA spectrum of anthracene in acetonitrile (B52724) shows a characteristic S₁ → Sₙ absorption band. researchgate.net Studies on 9,9'-bianthryl have shown excited-state absorption in the UV region and a charge-transfer band in the visible region, with the dynamics being solvent-dependent. researchgate.net In a study of a 9,10-bis(phenylethynyl)anthracene dimer and trimer, transient absorption spectroscopy was used to investigate triplet excited state formation, which was found to occur through charge recombination in polar solvents. pdx.edunih.gov For this compound, TA spectroscopy would be expected to reveal the S₁ → Sₙ absorption and, depending on the efficiency of intersystem crossing, the T₁ → Tₙ absorption. The lifetime of these excited states can be determined from the decay of their respective transient absorption signals.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. pdx.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, the crystal system, space group, and unit cell dimensions can be determined, providing a precise molecular structure.

While the crystal structure of this compound itself was not found in the search results, the structure of a closely related derivative, 9-[bis(benzylsulfanyl)methyl]anthracene, has been determined. researchgate.netnih.gov This compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis of its crystal structure reveals details about bond lengths, bond angles, and intermolecular interactions, such as C-H···π contacts, which govern the crystal packing. researchgate.netnih.gov Given the structural similarity, it is plausible that this compound would also crystallize in a common space group for organic molecules, such as P2₁/c or P-1, and that its solid-state structure would be influenced by π-π stacking interactions between the anthracene cores and van der Waals interactions involving the benzyl groups.

Table 4: Crystallographic Data for 9-[bis(benzylsulfanyl)methyl]anthracene.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₉H₂₄S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.0842 (13) |

| b (Å) | 7.5279 (5) |

| c (Å) | 17.4975 (13) |

| β (°) | 108.439 (3) |

| Volume (ų) | 2259.7 (3) |

| Z | 4 |

Data obtained from the crystallographic study of 9-[bis(benzylsulfanyl)methyl]anthracene. researchgate.net

Reaction Mechanisms and Chemical Dynamics of 9 Benzylanthracene

Radical Reactivity and Electron Transfer Pathways

The reactivity of 9-benzylanthracene is profoundly influenced by its ability to form radical intermediates, particularly radical cations, through single-electron transfer (SET) processes. These species are central to its oxidation chemistry and interactions with other reactive molecules.

The formation of the this compound radical cation (9-BnAn•+) is a key step in its electron-transfer oxidation pathways. This radical cation can be generated through interaction with suitable oxidizing agents. For instance, the reaction with tris(2,4-dibromophenyl)amine (B8231119) radical cation can serve as a method for its generation and subsequent study. The stability and reactivity of 9-BnAn•+ are intermediate compared to other 9-substituted anthracene (B1667546) radical cations. Studies analyzing the reactions of various 9-substituted anthracene cation radicals with nucleophiles like water and methanol (B129727) have established a general order of reactivity. In one such comparison, the reactivity order was determined to be: anthracene+ > 9-methylanthracene+ > this compound+ > 9-acetylanthracene+. This indicates that the benzyl (B1604629) group provides a moderate level of stabilization to the radical cation, slowing its reaction rate compared to the unsubstituted or methyl-substituted counterparts.

Benzylic radicals, in general, exhibit enhanced stability due to the delocalization of the unpaired electron over the conjugated π-system of the adjacent aromatic ring. This resonance stabilization is a critical factor governing the behavior of radical species derived from this compound.

The electron-transfer oxidation of this compound can be initiated using oxidants like iron(III) perchlorate (B79767) in acetonitrile (B52724). This process leads to the formation of the transient this compound radical cation (RAn•+, where R = PhCH2), which can be detected using techniques like stopped-flow spectrophotometry.

The decay of this radical cation does not follow a simple first-order process. Instead, it adheres to second-order kinetics, which is characteristic of a disproportionation reaction. In this pathway, two radical cations interact in an electron-transfer event to produce a neutral this compound molecule and a highly reactive dication.

Reaction Scheme: 2 RAn•+ ⇌ RAn + RAn2+

This disproportionation is a critical step, as the resulting dication is highly electrophilic and susceptible to attack by nucleophiles present in the medium, such as residual water in the solvent. The nucleophilic attack on the dication ultimately leads to the formation of ring-oxygenated products. For this compound, the final product of this four-electron oxidation process is 10-benzyl-10-hydroxy-9(10H)-anthracenone.

| Parameter | Description | Value/Observation |

| Reaction Order | The kinetic order of the decay of the this compound radical cation. | Second-order |

| Mechanism | The primary mechanism for the decay of the radical cation. | Electron-transfer disproportionation |

| Intermediate | The species formed from the disproportionation of the radical cation. | Dication (RAn2+) |

| Final Product | The ultimate product from the oxidation reaction in the presence of water. | 10-benzyl-10-hydroxy-9(10H)-anthracenone |

This table summarizes the key aspects of the oxidation and disproportionation of the this compound radical cation.

While specific studies detailing the direct reaction between this compound and fullerene derivatives are not extensively documented in the available literature, the known reactivity of the anthracene core provides a strong basis for predicting potential interactions. The anthracene moiety is well-known to participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, with dienophiles.

Fullerene (C60) is known to act as a reactive 2π component in such cycloadditions. Research on related compounds, such as 9,10-dimethylanthracene, has demonstrated that they undergo reversible Diels-Alder addition reactions with fullerenes. This reaction functionalizes the fullerene cage and is a cornerstone of fullerene chemistry. Given that this compound possesses the same core anthracene structure, it is plausible that it could undergo a similar Diels-Alder reaction across its 9,10-position with fullerene derivatives. This would involve the fullerene acting as the dienophile and the anthracene core as the diene, leading to a cycloadduct. The benzyl group at the 9-position would likely influence the reaction kinetics and the stability of the resulting adduct due to steric and electronic factors.

Photoinduced Charge Transfer Dynamics

Upon photoexcitation, this compound, like many aromatic hydrocarbons, can engage in complex charge transfer processes. These dynamics are fundamental to its photophysical and photochemical properties and are highly sensitive to the molecular environment.

Proton-coupled electron transfer (PCET) is a crucial reaction mechanism in which an electron and a proton are transferred, often in a concerted manner. While direct studies of PCET involving this compound are specialized, the principles can be understood from research on related anthracene-based systems. In a typical PCET process involving an anthracene derivative, the photoexcited anthracene core can act as either an electron donor or acceptor, while a nearby proton donor/acceptor moiety facilitates the coupled proton transfer.

For example, in a system composed of an anthracene, a phenol (B47542) (proton donor), and a pyridine (B92270) (proton acceptor), electronic excitation of the anthracene can be transferred to the phenol-pyridine complex, coupled with the transfer of a proton from the phenol to the pyridine. This process, termed proton-coupled energy transfer (PCEnT), demonstrates how electronic and protonic motions can be intimately linked in multi-component systems involving an anthracene core. The efficiency and mechanism (concerted vs. stepwise) of PCET are governed by thermodynamic parameters such as the pKa of the proton donor/acceptor and the redox potentials of the electron donor/acceptor pair.

Photoinduced charge transfer begins with the absorption of a photon, promoting the molecule to an electronically excited state. In the presence of a suitable electron donor or acceptor, this can lead to an electron transfer event, creating a charge-separated state (CSS) composed of a radical cation and a radical anion. The efficiency of this process is in competition with other excited-state decay pathways, such as fluorescence and non-radiative decay.

Following charge separation, the system will eventually return to the ground state via charge recombination (also known as back electron transfer). The rate of charge recombination is a critical parameter, as long-lived charge-separated states are desirable for applications in areas like artificial photosynthesis and photovoltaics.

In systems analogous to this compound, such as donor-acceptor molecules based on an anthracene core, the dynamics of these processes are studied using time-resolved spectroscopy. For instance, in a study of (E)-9-(4-nitrostyryl)anthracene with N,N-diethylaniline, a charge-separated state is formed upon photoexcitation. The rate constant for the subsequent back electron transfer is found to be significantly slower than in a simpler anthracene-donor system. This is attributed to the extended π-conjugation of the acceptor, which delocalizes the negative charge and stabilizes the radical anion, thereby slowing recombination. This principle of using extended conjugation to achieve long-lived charge separation is a key design strategy in organic electronics and is applicable to derivatives like this compound.

| Process | Description | Key Factors |

| Charge Separation | Formation of a radical ion pair (D•+-A•-) from a photoexcited state and a ground-state partner. | Excitation energy, redox potentials of donor/acceptor, solvent polarity. |

| Charge Recombination | Annihilation of the radical ion pair to return to the ground state (D + A). | Electronic coupling between ions, solvent reorganization energy, delocalization of charge in the radical ions. |

This table outlines the fundamental photoinduced charge transfer processes relevant to this compound.

Marcus Inverted Region Behavior in PCET

Proton-coupled electron transfer (PCET) is a fundamental chemical process where both an electron and a proton are transferred in a single concerted step. The kinetics of these reactions are often described by Marcus theory, which predicts a counterintuitive phenomenon known as the "Marcus inverted region." According to this theory, the rate of an electron transfer reaction increases with the thermodynamic driving force (-ΔG°) only up to a certain point. Beyond this optimal point, where the driving force equals the reorganization energy (λ), the reaction rate begins to decrease as the driving force becomes even larger. This slowdown in kinetics for highly exergonic reactions is the hallmark of the Marcus inverted region. nih.govnih.gov

While extensively verified for electron transfer (ET) reactions, observing the inverted region for PCET has been more challenging. However, studies on molecular systems designed to mimic biological PCET have provided clear experimental evidence for this behavior. nih.gov Research on anthracene-phenol-pyridine triads has been particularly insightful. In these systems, photoexcitation of the anthracene moiety initiates a PCET from the phenol to the excited anthracene, facilitated by the pyridine base. This creates a charge-separated state. nih.govwikipedia.org

The subsequent, energy-wasting charge recombination step is where the Marcus inverted region becomes apparent. By systematically modifying the substituents on the pyridine base, the driving force for this recombination reaction can be finely tuned. Experimental data shows that as the reaction becomes more thermodynamically favorable (larger -ΔG°), the rate constant for charge recombination (k_CR) actually decreases. nih.gov

For a molecule like this compound integrated into a similar PCET system (e.g., linked to a phenol and a variable pyridine base), it would be expected to exhibit analogous behavior. The anthracene core acts as the photo-oxidant. Upon photoexcitation, it would undergo a concerted proton-electron transfer from the phenol donor, resulting in a charge-separated state. The rate of the return PCET reaction would be governed by the interplay between the driving force and the reorganization energy.

The table below illustrates the conceptual relationship between the driving force and the rate constant for the charge recombination step in a hypothetical this compound-phenol-pyridine system, based on findings from analogous anthracene triads. nih.gov

| Pyridine Substituent | Driving Force (-ΔG°CR) | Recombination Rate Constant (kCR) | Region |

| Electron-Withdrawing | High | Slower | Inverted |

| Unsubstituted | Medium | Faster | Optimal |

| Electron-Donating | Low | Slower | Normal |

This is an interactive, conceptual table based on established principles. The exact values would depend on the specific experimental setup.

The observation of an inverted region for PCET is significant because it demonstrates that energy-wasting recombination reactions can be kinetically disfavored even when they are thermodynamically downhill. This principle is crucial for the efficiency of both natural and artificial solar energy conversion systems, where suppressing charge recombination is key to harnessing light energy. nih.gov

Cycloaddition Reactions Involving the Anthracene Core

The central ring of the anthracene core in this compound is electron-rich and can act as a diene in various cycloaddition reactions. These reactions typically occur across the 9 and 10 positions, temporarily disrupting the aromaticity of the central ring to form new cyclic structures.

While the [4+2] Diels-Alder reaction is the most common cycloaddition for anthracenes, the central diene system can also participate in [4+3] cycloaddition reactions. These reactions provide a powerful and direct method for the synthesis of seven-membered rings, which are structural motifs found in numerous biologically active natural products. jocpr.com The reaction involves a four-atom π-system (the diene, in this case, the anthracene core) and a three-atom π-system, typically a stabilized allyl cation or, more commonly, an oxyallyl cation. wikipedia.orgchemtube3d.com

Oxyallyl cations are reactive intermediates that can be generated in situ from precursors like α,α'-dihaloketones or α,α,α',α'-tetrahaloketones upon treatment with a dehalogenating agent. jocpr.com The reaction of these intermediates with 9-substituted anthracenes, including this compound, leads to the formation of 9,10-dihydro-9,10-propanoanthracene (B14709389) structures containing a seven-membered bridge. jocpr.com

The general mechanism involves the following steps:

Generation of the Oxyallyl Cation: A precursor like tetrabromoacetone is treated with a reducing agent (e.g., a zinc-copper couple or sodium iodide) to generate the reactive oxyallyl cation intermediate.

Cycloaddition: The electron-rich diene of the this compound molecule attacks the oxyallyl cation in a concerted or stepwise fashion.

Product Formation: A stable cycloadduct is formed, containing a new seven-membered ring fused to the anthracene framework.

Although not as extensively studied as other cycloadditions, the [4+3] reaction is a valuable tool for creating complex polycyclic architectures that are otherwise difficult to access. illinois.edu

| Diene | 3-Atom Component Precursor | Product Type |

| This compound | Tetrabromoacetone | 9,10-Propanoanthracen-12-one derivative |

| Anthracene | 2,4-Dibromopentan-3-one | Substituted 7-membered ring adduct |

| 9,10-Dimethoxyanthracene | Tetrabromoacetone | Dimethoxy-substituted propanoanthracenone |

This interactive table summarizes typical reactants in [4+3] cycloadditions involving the anthracene core.

Anthracene and its derivatives are well-known to undergo photoinduced [4+4] cycloaddition reactions upon irradiation with UV light, typically around 365 nm. This process involves the dimerization of two anthracene molecules, where one molecule in its electronically excited state reacts with a second molecule in its ground state. The reaction occurs between the C9/C10 positions of each monomer to form a cyclobutane (B1203170) ring, resulting in a bridged dimer. rsc.org

For 9-substituted anthracenes like this compound, the presence of the substituent influences the stereochemical outcome of the dimerization. Two main isomers can be formed:

Head-to-Tail (anti) Dimer: The two benzyl groups are on opposite sides of the newly formed central ring system. This is often the thermodynamically more stable product due to reduced steric hindrance.

Head-to-Head (syn) Dimer: The two benzyl groups are on the same side of the central ring system. This isomer is generally less favored due to steric repulsion between the bulky substituents.

The photodimerization is a reversible process. The dimer can often be cleaved back to the two original anthracene monomers by irradiation with UV light of a shorter wavelength (e.g., <300 nm) or by heating, a process known as cycloreversion. jocpr.com This photo-reversibility has made anthracene-containing polymers and materials attractive for applications such as self-healing materials, photo-switchable adhesives, and drug delivery systems. jocpr.com

The efficiency and selectivity of the dimerization can be influenced by the reaction environment. For instance, supramolecular hosts like cucurbiturils have been shown to encapsulate anthracene derivatives, pre-organizing them in a way that promotes specific dimer formation with high selectivity and yield. orientjchem.org

| Monomer | Irradiation Wavelength (nm) | Major Product | Reversion Condition |

| This compound | ~365 | Head-to-Tail Dimer | Heat or <300 nm UV |

| 2-Anthracene Carboxylic Acid | ~365 | Head-to-Head Dimer (template-controlled) | Heat or <300 nm UV |

| 9-Bromoanthracene (B49045) | ~365 | Head-to-Tail Dimer | Heat or <300 nm UV |

This interactive table provides examples of photodimerization with different 9-substituted anthracenes.

Photophysical Phenomena and Excited State Investigations

Intrinsic Luminescence Characteristics and Quantum Yield Studies

Anthracene (B1667546) derivatives are known for their characteristic fluorescence, typically emitting in the blue region of the spectrum (400–500 nm). vulcanchem.com The nature and position of substituents on the anthracene ring can modulate the photophysical properties, including the fluorescence quantum yield (Φf).

In a detailed study of several 9-substituted anthracene derivatives, N-benzylanthracene-9-carboxamide (9AnPh), a compound structurally related to 9-benzylanthracene, was shown to exhibit monomer fluorescence in the solid state. rsc.orgnih.govrsc.org In its crystalline form, 9AnPh displays a fluorescence emission maximum (λem) at 455 nm with a quantum yield (Φf) of 0.09. rsc.org The relatively low quantum yield is common for many organic dyes in the solid state due to aggregation-caused quenching. nih.gov

Upon complexation with γ-cyclodextrin (γ-CD), the fluorescence properties of 9AnPh are significantly altered. The formation of the 9AnPh/γ-CD complex leads to a notable enhancement in the fluorescence quantum yield, increasing to 0.20. rsc.org This enhancement is attributed to the suppression of non-radiative decay pathways; the inclusion within the cyclodextrin (B1172386) cavity prevents fluorescence quenching that arises from the aggregation of the molecules. rsc.orgrsc.org The emission maximum also experiences a slight blue shift to 451 nm upon complexation. rsc.org

Detailed photophysical data for N-benzylanthracene-9-carboxamide (9AnPh) and its γ-CD complex are summarized in the table below.

| Compound | λem (nm) | Φf | Total Shift Δλ (nm) |

| 9AnPh (solid) | 455 | 0.09 | - |

| 9AnPh/γ-CD (solid) | 451 | 0.20 | -4 |

| Data sourced from Kakimoto et al., 2023. rsc.org |

Singlet Exciton (B1674681) Diffusion and Annihilation Kinetics

Singlet exciton dynamics are fundamental to the performance of organic semiconductor devices. Processes such as exciton diffusion and annihilation govern the efficiency of energy transport and luminescence. While specific data on this compound is limited, studies on the closely related and highly emissive derivative 9,10-diphenylanthracene (B110198) (DPA) provide significant insights. rsc.org

In the solid state, such as in nanoaggregates and thin films, DPA exhibits emission from both the locally excited (exciton) state and a lower-energy excimer state. rsc.org Before becoming trapped in the excimer state, singlet excitons can migrate through the material. This diffusion can be probed by studying exciton-exciton annihilation kinetics, where two excitons interact, resulting in the non-radiative decay of one. This process is dependent on the excitation fluence. rsc.org

For DPA nanoaggregates, the singlet exciton diffusion coefficient was found to be significantly slower than that in unsubstituted anthracene nanoaggregates. rsc.org The presence of the bulky phenyl substituents at the 9 and 10 positions increases the intermolecular distance between the anthracene cores, which hinders the orbital overlap necessary for efficient exciton hopping and thus impedes the diffusion rate. rsc.org However, in more ordered structures like thin films and crystals, the molecular packing facilitates significantly faster singlet exciton diffusion. rsc.org These findings highlight the critical role of substituent-induced steric effects and molecular packing on exciton transport properties in anthracene-based materials.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is the opposite of the more common aggregation-caused quenching (ACQ).

While this compound itself is not typically cited as a classical AIE-gen, derivatives incorporating this moiety have demonstrated AIE characteristics. For instance, a fluorescent hydrogel synthesized from chitosan (B1678972) and 10-benzylanthracene-9-carbaldehyde (a derivative of this compound) displays unique exciplex emission in a THF/water mixture. acs.orgfigshare.com As the water fraction increases, the aggregation of the fluorophores within the hydrogel network leads to a significant fluorescence enhancement, a hallmark of an AIE process, resulting in an emission peak at 511 nm. acs.org This is attributed to the formation of an exciplex facilitated by the aggregation and π-π stacking of the benzylanthracene units in the increasingly hydrophobic environment. acs.org

In another study, a compound featuring an anthracene core, 9,10-bis(N-phenylindole-3-vinyl)anthracene, was shown to have a pronounced AIE effect. jlu.edu.cn Its fluorescence intensity in a THF/water mixture with 90% water was 12 times higher than in pure THF solution, demonstrating that the restriction of intramolecular rotations in the aggregated state effectively opens up the radiative decay channel. jlu.edu.cn

Influence of Solvent and Temperature on Photophysical Processes

The photophysical pathways of fluorescent molecules are often sensitive to the surrounding environment, including solvent polarity and temperature. These factors can influence excited-state energies, reaction barriers, and non-radiative decay rates.

The effect of solvent polarity has been investigated in complex systems involving anthracene derivatives. In a study on anthracene-phenol-pyridine triads, the rate constants for both photoinduced charge separation and charge recombination were found to increase with increasing solvent polarity in acetonitrile (B52724)/n-butyronitrile mixtures. acs.org This dependence is due to the changes in the driving force and reorganization energy (λ) of the electron transfer process, which are influenced by the solvent's dielectric constant and refractive index. acs.org

Temperature also plays a critical role. In the same triad (B1167595) system, the temperature dependence of the reaction kinetics from 180 to 298 K in n-butyronitrile was analyzed. acs.orgresearchgate.net The results supported a model where the reorganization energy decreases with temperature, which is contrary to predictions from simple continuum models but essential for understanding proton-coupled electron transfer in the Marcus inverted region. acs.org Furthermore, temperature-dependent fluorescence studies on a hydrogel containing 10-benzylanthracene-9-carbaldehyde were used to confirm the formation of a unique exciplex, indicating that thermal energy can influence the stability and dynamics of excited-state species. acs.org

Computational Chemistry Approaches in 9 Benzylanthracene Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reaction tendencies of 9-benzylanthracene. These methods, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule and predict its reactivity. For instance, computational studies on the oxidation of this compound have revealed that its radical cation can undergo disproportionation to form a dication, which is a key step in its reaction pathways in the presence of nucleophiles like methanol (B129727). vt.edu Such calculations help in predicting the most likely sites for electrophilic attack and understanding the mechanisms of its various chemical transformations. vt.eduvulcanchem.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of this compound, tracking the motions of its atoms over time. nih.gov This is particularly useful for analyzing its conformational flexibility, such as the rotation around the single bond connecting the benzyl (B1604629) and anthracene (B1667546) moieties. The results from MD simulations can be correlated with experimental data, such as that from Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiments, to provide a detailed picture of the molecule's preferred shapes in solution.

Furthermore, MD simulations are crucial for studying intermolecular interactions. nih.gov They can model how this compound interacts with solvent molecules or how it might bind within the cavity of a host molecule, such as a cyclodextrin (B1172386). rsc.org Analysis of simulation trajectories can reveal key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which quantify the stability of the molecule's structure and the flexibility of its different parts, respectively. nih.gov These insights are vital for understanding its behavior in complex environments.

Modeling of Photophysical Processes (e.g., Excited State Dynamics, Charge Transfer)

The photophysical behavior of this compound and its derivatives is a major area of research, with computational models playing a key role in interpreting experimental results. nih.gov Upon absorption of light, the molecule is promoted to an excited state. nih.gov Computational models are used to simulate the subsequent events, such as charge separation (CS) and charge recombination (CR). osti.govnih.gov

In-depth studies on closely related anthracene-phenol-pyridine triads show that photoexcitation of the anthracene unit can trigger a concerted proton-coupled electron transfer (PCET) process. nih.govacs.org The molecule first forms a locally excited state (LES) on the anthracene part, which then evolves into a charge-separated state. nih.govacs.org The subsequent charge recombination to return to the ground state is a critical step. osti.gov Theoretical modeling has been essential in explaining why this charge recombination process falls into the Marcus Inverted Region (MIR), a regime where the reaction rate surprisingly decreases as the driving force for the reaction increases. nih.govacs.org These models show that the reaction is dominated by transitions to vibrationally excited states of the final product. nih.govosti.govnih.govacs.org

The table below presents time constants from transient absorption data for related anthracene-phenol-pyridine triads in n-butyronitrile (PrCN) at different temperatures, illustrating the dynamics of the photophysical processes. The rate constants for charge separation (kCS) and charge recombination (kCR) are derived from these time constants.

| Temperature (K) | Compound | τ1 (ps) | τ2 (ps) | τ3 (ps) |

| 298 | 1 | 2.5 | 32 | 140 |

| 260 | 1 | 2.6 | 63 | 160 |

| 220 | 1 | 2.9 | 110 | 210 |

| 180 | 1 | 3.5 | 190 | 280 |

| 298 | 2 | 2.5 | 22 | 210 |

| 260 | 2 | 2.7 | 42 | 250 |

| 220 | 2 | 3.1 | 77 | 340 |

| 180 | 2 | 3.8 | 140 | 440 |

Data adapted from a study on anthracene-phenol-pyridine triads. nih.gov

Density Functional Theory (DFT) Applications in Spectroscopic Property Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules like this compound. rsc.orgmdpi.comresearchgate.netorientjchem.org These calculations can accurately forecast absorption and emission spectra, which are crucial for understanding the molecule's interaction with light.

For example, in a study of N-benzylanthracene-9-carboxamide, a compound structurally similar to this compound, DFT calculations were employed to investigate its fluorescence properties. rsc.orgrsc.org The theoretical calculations of the transition energies from the excited state to the ground state showed excellent agreement with the experimentally observed fluorescence spectra. rsc.org This predictive power allows researchers to rationalize the observed optical properties and to design new molecules with specific desired spectroscopic characteristics. rsc.orgmdpi.com

The following table compares the calculated transition energies with experimental results for N-benzylanthracene-9-carboxamide (9AnPh) and related compounds.

| Compound | Calculated Transition Energy (eV) | Experimental Transition Energy (eV) |

| 9AnGlyEt (dimer) | 2.69 | 2.61 |

| 9AnB (dimer) | 2.63 | 2.59 |

| 9AnPh (dimer) | 2.64 | 2.65 |

Data derived from a study on anthracene derivatives. rsc.org

Molecular Solvent Models for Environmental Effects on Reactivity

The chemical environment, particularly the solvent, can significantly influence the reactivity and photophysical pathways of this compound. acs.org Molecular solvent models are advanced computational methods used to capture these environmental effects with high fidelity. osti.govacs.orgdiva-portal.org

In the study of photoinduced proton-coupled electron transfer (PCET) in this compound derivatives, it was found that simple continuum solvent models were inadequate to explain the experimental observations, especially the effect of temperature on the reaction kinetics. nih.govosti.govnih.govdiva-portal.org In contrast, a molecular solvent model, which explicitly considers the structure and fluctuations of the solvent molecules, provided a satisfactory explanation. osti.govdiva-portal.orgdiva-portal.org This model correctly predicted that the reorganization energy (λ), a key parameter in electron transfer theory, decreases with temperature, which is opposite to the prediction of the simpler continuum model. osti.govacs.orgdiva-portal.org

Furthermore, these studies demonstrated how changing the solvent from polar (like acetonitrile) to nonpolar (like toluene) alters the driving force (ΔG°) and reorganization energy (λ) of the charge recombination step. nih.govosti.govdiva-portal.org In nonpolar toluene, both the driving force and reorganization energy for charge recombination are reduced, which significantly slows down this process, extending the lifetime of the charge-separated state into the nanosecond regime. nih.govosti.govnih.govdiva-portal.org This control over reaction kinetics through solvent choice, understood through molecular solvent models, is crucial for applications in solar energy conversion and photoredox catalysis. osti.govdiva-portal.org

Supramolecular Chemistry and Host Guest Interactions of 9 Benzylanthracene

Encapsulation within Cyclodextrin (B1172386) Cavities (e.g., γ-Cyclodextrin)

The encapsulation of aromatic molecules within the hydrophobic cavity of cyclodextrins is a cornerstone of host-guest chemistry. These interactions can dramatically alter the photophysical properties of the guest molecule. For anthracene (B1667546) derivatives, γ-cyclodextrin (γ-CD), with its larger cavity size, is often a suitable host.

Host-Guest Complexation Stoichiometry and Binding Affinity

For a molecule like 9-benzylanthracene, the formation of an inclusion complex with γ-cyclodextrin would likely involve the insertion of the anthracene moiety into the cavity. The stoichiometry of such complexes, typically 1:1 or 2:1 (guest:host), is determined by the relative sizes of the guest molecule and the host cavity. While specific binding affinity constants for the this compound/γ-CD system have not been reported, studies on related compounds, such as N-benzylanthracene-9-carboxamide, confirm that complexation occurs, often involving a 1:1 or 2:1 stoichiometry depending on the conditions. nih.govresearchgate.net The binding strength is governed by hydrophobic and van der Waals interactions between the anthracene unit and the interior of the cyclodextrin.

Impact of Encapsulation on Fluorescence Quantum Yields and Photostability

Encapsulation within a cyclodextrin cavity typically leads to a significant enhancement of the fluorescence quantum yield of guest molecules. This is attributed to the rigid, isolated environment of the cavity, which restricts non-radiative decay pathways (like vibrational and rotational relaxation) and prevents quenching caused by aggregation of the fluorophores in solution or the solid state. nih.govrsc.org For instance, studies on various 9-substituted anthracene derivatives show that complexation with γ-CD leads to a marked increase in fluorescence quantum yields. rsc.orgresearchgate.net It is highly probable that this compound would exhibit similar behavior, with enhanced fluorescence and potentially improved photostability upon encapsulation due to the protective nature of the host cavity.

Induction of Chirality and Enhancement of CPL in Host-Guest Systems

A fascinating consequence of encapsulating an achiral guest molecule within the chiral cavity of a cyclodextrin is the induction of chirality. The constrained environment can force the guest into a specific, twisted conformation, leading to induced circular dichroism (ICD) signals. researchgate.net Furthermore, if the guest is fluorescent, this induced chirality in the excited state can result in circularly polarized luminescence (CPL), a phenomenon with applications in advanced optical materials and displays. nih.govrsc.org Research on N-benzylanthracene-9-carboxamide has shown that its complex with γ-CD exhibits positive CPL signals, indicating that the achiral guest adopts a right-handed chiral twist within the host cavity. rsc.org This precedent strongly suggests that this compound would also be a candidate for CPL induction upon forming a host-guest complex with γ-cyclodextrin.

Self-Assembly and Ordered Aggregation Phenomena

The large, planar π-surface of the anthracene core in this compound provides a strong driving force for self-assembly through π-π stacking interactions. The bulky benzyl (B1604629) group at the 9-position would, however, significantly influence the geometry of these aggregates, potentially leading to structures that differ from unsubstituted anthracene. While specific studies on the self-assembly of this compound are not detailed in the literature, research on other anthracene derivatives shows that aggregation can lead to fluorescence quenching. nih.govresearchgate.net The prevention of this aggregation is a key benefit of cyclodextrin encapsulation. The interplay between the attractive π-π forces of the anthracene core and the steric hindrance from the benzyl group could lead to unique, ordered structures in specific solvent systems, a potential area for future investigation.

Advanced Materials Applications of 9 Benzylanthracene and Its Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Anthracene (B1667546) derivatives are foundational materials in the field of OLEDs, prized for their high photoluminescence quantum yields. researchgate.net The introduction of substituents, such as the benzyl (B1604629) group, can modulate the electronic properties and solid-state packing of the anthracene core, which is crucial for optimizing device performance. researchgate.net

Derivatives of 9-benzylanthracene are investigated for their potential as emitters in the emissive layer of OLEDs. The benzyl group can influence the emission color and efficiency of the anthracene core. For instance, N-benzylanthracene-9-carboxamide, a derivative, has been studied in the context of creating molecules with high fluorescence quantum yields in the solid state. researchgate.netrsc.orgrsc.org In one study, complexing N-benzylanthracene-9-carboxamide with γ-cyclodextrin was shown to enhance its fluorescence properties, a desirable trait for OLED emitters. researchgate.netrsc.orgrsc.org The prevention of aggregation-induced quenching is a key challenge in OLED design, and the steric bulk of substituents on the anthracene core can help mitigate these effects. researchgate.netrsc.orgrsc.org Research into anthracene-phenol-pyridine triads, which include a benzyl-anthracene moiety, explores photoinduced processes that are fundamental to the operation of light-emitting devices. nih.govacs.orgacs.orgresearchgate.net

| Derivative Name | Application Context | Key Finding |

| N-benzylanthracene-9-carboxamide | Solid-state luminescence | Enhanced fluorescence quantum yield when complexed with γ-cyclodextrin. rsc.orgrsc.org |

| 10-(4-hydroxy-3-(4-methylpyridin-2-yl)benzyl)anthracene-9-carbonitrile | Photoinduced charge separation studies | Investigated for understanding fundamental processes relevant to optoelectronics. nih.govacs.org |

This table is based on data from published research articles.

The performance of an OLED is not solely dependent on the emitter; the efficient transport of charge carriers (holes and electrons) to the emissive layer is equally critical. Anthracene-based compounds are known to possess good charge transport characteristics. The molecular packing in the solid state, which is influenced by substituents like the benzyl group, plays a significant role in determining charge carrier mobility. rsc.org While specific studies on this compound as a primary charge transport material are not extensively detailed in the provided results, the broader class of anthracene derivatives is widely explored for this purpose. Theoretical studies on related anthracene derivatives have shown that polymorphism, or the ability to exist in different crystalline structures, can significantly impact charge transport properties. rsc.org This highlights the importance of controlling the morphology of thin films made from these materials in device fabrication.

Organic Photovoltaics (OPVs) and Solar Energy Conversion Systems

Organic photovoltaics (OPVs) represent a promising technology for low-cost, flexible solar energy conversion. innovationnewsnetwork.comenergy.govhst-journal.comsolenergy.com.ph The fundamental process in an OPV involves the generation of an exciton (B1674681) (a bound electron-hole pair) upon light absorption, followed by its dissociation into free charge carriers. energy.gov Anthracene derivatives can function as either the electron donor or acceptor component in the active layer of an OPV.

Research into azafullerene derivatives has mentioned this compound in the context of potential reactions for creating donor-acceptor systems, which are the cornerstone of OPV devices. researchgate.net Although the specific reaction with this compound did not yield the desired product in that instance, it points to the exploration of anthracene derivatives in this field. researchgate.net Furthermore, studies on molecular triads incorporating a benzyl-anthracene unit are designed to understand and control photoinduced electron transfer and charge separation, which are critical processes for efficient solar energy conversion. nih.govacs.orgacs.org These triads serve as model systems to elucidate the factors governing the efficiency of charge generation and recombination, knowledge that is directly applicable to designing better OPV materials. nih.govacs.orgacs.orgresearchgate.net The development of new organic materials, including oligomers for acceptor layers, is a key strategy for improving the efficiency and stability of OPVs. innovationnewsnetwork.com

| System | Research Focus | Relevance to OPVs |

| Azafullerene reactions | Synthesis of donor-acceptor dyads | Explored use of this compound as a potential reactant. researchgate.net |

| Anthracene-phenol-pyridine triads | Photoinduced charge separation and recombination | Provides fundamental insights into designing efficient solar energy conversion systems. nih.govacs.orgacs.org |

This table is based on data from published research articles.

Chemical Sensor Development

The fluorescence of anthracene derivatives can be sensitive to their local environment, a property that can be harnessed for the development of chemical sensors. Excimer formation, where an excited state molecule forms a complex with a ground state molecule, results in a red-shifted and broad emission spectrum compared to the monomer emission. researchgate.net The equilibrium between monomer and excimer emission can be perturbed by the presence of analytes, leading to a detectable change in the fluorescence signal. This principle is used in creating sensors for various species. researchgate.net

Anthracene derivatives have been investigated for sensing applications, including the detection of surfactants. researchgate.net While direct applications of this compound as a chemical sensor are not prominently featured in the search results, the fundamental principles suggest its potential in this area. For example, derivatives like N-benzylanthracene-9-carboxamide have been studied for their photophysical properties, which form the basis of sensing mechanisms. researchgate.netrsc.org The ability to functionalize the anthracene core allows for the introduction of specific binding sites for target analytes, which could modulate the photophysical properties of the this compound scaffold upon binding.

Photosensitive Materials for Microfabrication and Displays

Photosensitive materials are materials that change their properties upon exposure to light. This characteristic is fundamental to photolithography and other microfabrication techniques used in the electronics industry, as well as in the creation of advanced display technologies. Anthracene derivatives are known to undergo photochemical reactions, such as photodimerization, which can be exploited in these applications. lookchem.com

A patent for a negative-working photoresist composition, used for processes like laser ablation in manufacturing electronic components, lists 1-benzylanthracene-9,10-dione as a chemical compound used in the composition. google.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces. In a negative photoresist, the areas exposed to light become insoluble and remain after development, forming the desired pattern. google.com While this is a derivative of 1-benzylanthracene, it indicates the utility of the benzyl-anthracene structural motif in the formulation of photosensitive materials for microfabrication.

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

- Methodological Answer : Follow Beilstein Journal guidelines: detail catalyst preparation, solvent purification, and reaction quenching steps in the main text. Include NMR spectra, chromatograms, and crystallographic data (if available) in supplementary files . Reference CAS registry numbers for reagents and specify equipment models (e.g., Bruker AVANCE III HD 400 MHz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.